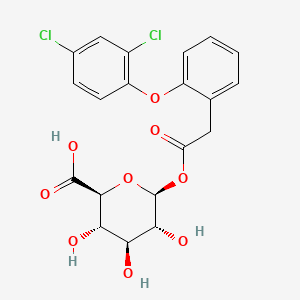
C2-NPY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C2-NPY is a synthetic analogue of porcine neuropeptide Y. Neuropeptide Y is a 36-amino acid peptide that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C2-NPY is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the efficient production of high-purity peptides. The process includes steps such as resin loading, chain assembly, cleavage from the resin, and purification .
Analyse Des Réactions Chimiques
Types of Reactions
C2-NPY undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can be used to break disulfide bonds within the peptide.
Substitution: This reaction can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and iodine.
Reduction: Common reagents include dithiothreitol and tris(2-carboxyethyl)phosphine.
Substitution: Common reagents include various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of thiols .
Applications De Recherche Scientifique
C2-NPY has a wide range of scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.
Biology: It is used to investigate the role of neuropeptide Y in various physiological processes, such as appetite regulation and stress response.
Medicine: It is explored for its potential therapeutic applications in conditions such as obesity, anxiety, and depression.
Industry: It is used in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
C2-NPY exerts its effects by binding to neuropeptide Y receptors, which are G-protein coupled receptors. These receptors are involved in various signaling pathways that regulate physiological processes such as food intake, energy metabolism, and emotional expression. The binding of this compound to these receptors activates intracellular signaling cascades that lead to the observed physiological effects .
Comparaison Avec Des Composés Similaires
C2-NPY is similar to other peptides in the neuropeptide Y family, such as peptide YY and pancreatic polypeptide. it has unique properties that make it particularly useful for research:
Peptide YY: Shares high sequence homology with neuropeptide Y but is primarily found in the gastrointestinal tract.
Pancreatic Polypeptide: Also shares sequence homology but is mainly found in the pancreas.
This compound’s synthetic nature allows for precise modifications, making it a valuable tool for studying the structure-function relationships of neuropeptides .
Propriétés
Numéro CAS |
128806-04-2 |
|---|---|
Formule moléculaire |
C96H158N32O23S2 |
Poids moléculaire |
2192.641 |
InChI |
InChI=1S/C96H158N32O23S2/c1-8-51(5)75(127-90(148)71-48-153-152-47-70(124-79(137)59(98)41-54-25-29-57(131)30-26-54)89(147)123-69(46-129)88(146)115-60(20-14-15-35-97)80(138)109-36-16-12-10-11-13-24-74(135)114-61(21-17-37-110-94(102)103)81(139)121-67(85(143)125-71)43-56-45-108-49-113-56)91(149)122-68(44-73(100)134)86(144)120-66(40-50(3)4)87(145)126-76(52(6)9-2)92(150)128-77(53(7)130)93(151)118-63(23-19-39-112-96(106)107)82(140)117-64(33-34-72(99)133)84(142)116-62(22-18-38-111-95(104)105)83(141)119-65(78(101)136)42-55-27-31-58(132)32-28-55/h25-32,45,49-53,59-71,75-77,129-132H,8-24,33-44,46-48,97-98H2,1-7H3,(H2,99,133)(H2,100,134)(H2,101,136)(H,108,113)(H,109,138)(H,114,135)(H,115,146)(H,116,142)(H,117,140)(H,118,151)(H,119,141)(H,120,144)(H,121,139)(H,122,149)(H,123,147)(H,124,137)(H,125,143)(H,126,145)(H,127,148)(H,128,150)(H4,102,103,110)(H4,104,105,111)(H4,106,107,112)/t51-,52-,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-/m0/s1 |
Clé InChI |
AUHTVBGTPPQAHO-RMIHAXJHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCCCCCCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CN=CN3)CCCNC(=N)N)CCCCN)CO)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












